molecular formula C12H17N3O B8430194 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Cat. No.: B8430194
M. Wt: 219.28 g/mol
InChI Key: CZYMLZXIMAPWEA-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-4-ethylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one (a six-membered lactam ring) core substituted with a 4-aminophenyl group at position 3 and an ethyl group at position 4. Its structure combines aromatic amine reactivity with the conformational flexibility of the piperazinone ring, making it a candidate for pharmaceutical and materials science applications. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs and derivatives have been explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-(4-aminophenyl)-4-ethylpiperazin-2-one

InChI

InChI=1S/C12H17N3O/c1-2-15-8-7-14-12(16)11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3,(H,14,16)

InChI Key

CZYMLZXIMAPWEA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(=O)C1C2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
3-(4-Aminophenyl)-4-ethylpiperazin-2-one exhibits notable biological activity, making it a candidate for drug development. Similar compounds have been known to act as:

  • Antidepressants : Research indicates that modifications to the piperazine structure can enhance antidepressant properties, making this compound a potential lead in developing new antidepressants.
  • Antipsychotics : Its structural features suggest possible applications in treating psychotic disorders, with ongoing studies exploring its efficacy in this area.

Structure-Activity Relationship Studies

The compound's interactions with biological targets have been studied extensively. The following table summarizes some key findings related to its biological activities:

Activity TypeObserved EffectReference
AntidepressantPotential enhancement of mood and reduction of anxiety
AntipsychoticModulation of neurotransmitter systems
NeuroprotectivePossible protective effects against neurodegeneration

These findings highlight the compound's potential as a multi-target agent in treating various neurological conditions.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several methods that ensure high yield and purity. Common synthetic routes include:

  • Nucleophilic Substitution : This method often utilizes piperazine derivatives and 4-aminophenyl precursors under controlled conditions, employing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) alongside catalysts such as palladium or copper complexes.
  • Continuous Flow Reactors : For industrial applications, continuous flow reactors are utilized to maintain consistent quality and yield during large-scale production.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological applications of this compound:

  • Case Study on Antidepressant Activity : A study demonstrated that modifications to the piperazine moiety can significantly enhance the antidepressant effects compared to traditional compounds .
  • Neuroimaging Applications : Research has shown that derivatives of this compound may serve as effective ligands for positron emission tomography (PET) imaging, aiding in the visualization of brain targets related to various neurological disorders .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in:

  • Polymer Production : The compound can be utilized in synthesizing polymers with unique properties due to its structural characteristics.
  • Research Tools : It serves as a valuable research tool in studying enzyme interactions and protein binding mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Piperazin-2-one vs.
2.2 Pharmacological Analogues

Compounds with 4-aminophenyl or ethylpiperazine moieties exhibit diverse biological activities:

  • Antimalarial Chalcones: (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% inhibition of PfFd-PfFNR interaction) highlights the role of the 4-aminophenyl group in electrostatic interactions with enzymes .
  • Antiviral Thiazoles: Thiazole derivatives with 4-aminophenyl substitutions (e.g., compound 25–31 in ) were synthesized as SARS-CoV-2 protease inhibitors, emphasizing the group’s role in targeting viral enzymes.

The ethyl group may modulate pharmacokinetic properties (e.g., metabolic stability) compared to methyl or halogen substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Aminophenyl)-4-ethylpiperazin-2-one, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves condensation reactions of 4-aminophenyl precursors with ethylpiperazinone derivatives under acidic catalysis. For example, refluxing 4-aminoacetophenone with ethanolic solutions of ethylpiperazinone in the presence of acetic acid (as a catalyst) for 6 hours, followed by ice-water quenching and filtration, has been used for analogous compounds . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalytic conditions (e.g., switching to HCl or microwave-assisted synthesis).

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a methanol/water mobile phase (70:30) and UV detection at 254 nm to assess purity.
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to confirm structural integrity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) against theoretical values .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous piperazinone derivatives require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational modeling elucidate the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine or serotonin transporters). Piperazine moieties often exhibit affinity for neurotransmitter receptors, as seen in GBR 12909 analogs .
  • ADMET Prediction : Tools like SwissADME can predict bioavailability, blood-brain barrier permeability, and metabolic stability based on the compound’s logP and topological polar surface area .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • SHELX Refinement : For X-ray diffraction data, use SHELXL to refine crystal structures. Address discrepancies (e.g., thermal motion artifacts) by adjusting occupancy factors or applying restraints to bond lengths/angles .
  • Twinned Data Analysis : If twinning is suspected (common in piperazine derivatives), employ SHELXD for initial phasing and SHELXE for density modification to improve model accuracy .

Q. How does substituent variation on the piperazinone ring impact the compound’s physicochemical properties?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with substituents like methyl, fluoro, or hydroxyl groups at the 4-ethyl position. Assess solubility (via shake-flask method) and logP (via HPLC retention time) to correlate structure with hydrophobicity .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can reveal melting point trends, indicating crystallinity changes due to substituent effects .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity results across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., MTT or ATP-based viability tests) at multiple concentrations (1 nM–100 µM) to identify IC50_{50} variability.
  • Receptor Profiling : Use radioligand binding assays to confirm target selectivity. For example, off-target interactions with adrenergic receptors may explain discrepancies in potency .

Q. What steps validate conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Dynamic NMR : For compounds with rotatable bonds (e.g., piperazine rings), variable-temperature NMR can resolve signal splitting caused by conformational exchange .
  • DFT Calculations : Compare experimental 13C^{13}C chemical shifts with density functional theory (DFT)-predicted values using Gaussian or ORCA software to identify misassignments .

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